
Octane-3-yl acrylate
Overview
Description
Octane-3-yl acrylate is an acrylate ester derived from acrylic acid and octan-3-ol. Acrylates are characterized by their α,β-unsaturated carbonyl group, which enables rapid polymerization and versatility in industrial applications such as coatings, adhesives, and plastics . The octane-3-yl substituent introduces a branched alkyl chain, influencing properties like hydrophobicity, flexibility, and polymerization kinetics.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Octane-3-yl acrylate with high purity for laboratory use?
- Methodological Answer : The esterification of 3-octanol with acrylic acid in the presence of acid catalysts (e.g., sulfuric acid) is a common approach. Purification can be achieved via vacuum distillation to remove unreacted monomers and solvent residues. For higher purity, column chromatography using silica gel with a non-polar eluent (e.g., hexane/ethyl acetate) is recommended. Ensure reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography (GC) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic peaks: the acrylate vinyl protons (δ 5.8–6.4 ppm) and the octane chain methyl/methylene groups (δ 0.8–1.6 ppm).
- FT-IR : Look for the acrylate carbonyl stretch (~1720 cm⁻¹) and C=C stretching (~1630 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 184 for [M+H]⁺). Cross-reference spectral data with databases like NIST Chemistry WebBook .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves (11–13 mil thickness) and safety goggles. Use a lab coat and work in a fume hood.
- Ventilation : Ensure adequate airflow to prevent vapor accumulation (ACGIH TLV guidelines).
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact due to potential sensitization .
Advanced Research Questions
Q. How can response surface methodology (RSM) be applied to optimize polymerization conditions involving this compound?
- Methodological Answer : Use a central composite design (CCD) to evaluate variables like initiator concentration, temperature, and monomer ratio. For example, in a study on acrylate-based coatings, CCD helped correlate hardness and solids content with monomer composition. Analyze results using ANOVA to identify significant factors and derive predictive models .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for acrylate reactivity?
- Methodological Answer :
- Validation : Perform density functional theory (DFT) calculations to compare predicted reaction pathways with experimental kinetic data (e.g., Arrhenius plots).
- Systematic Review : Cross-check literature for solvent effects, catalyst interactions, or side reactions overlooked in simulations. Use tools like SciFinder or Reaxys to identify conflicting reports and design validation experiments .
Q. How to conduct a systematic review of existing literature to identify research gaps in acrylate-based polymer applications?
- Methodological Answer :
- Keyword Search : Use terms like “this compound copolymerization” or “acrylate degradation mechanisms” in PubMed, Scopus, and Web of Science.
- Inclusion Criteria : Prioritize peer-reviewed articles (2015–2025) with experimental data. Exclude patents and industrial reports.
- Gap Analysis : Tabulate studies by application (e.g., coatings, adhesives) and note under-researched areas, such as long-term stability in biomedical environments .
Q. What advanced analytical techniques are suitable for studying degradation pathways of polymers derived from this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating to identify thermal decomposition stages.
- GC-MS : Detect volatile degradation products (e.g., acrylic acid, octane fragments).
- Accelerated Aging : Expose samples to UV light or humidity and analyze via FT-IR for carbonyl index changes. Compare results with computational degradation models .
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Octane-3-yl acrylate : Contains an octan-3-yl group (C₈H₁₇) esterified to acrylic acid. The branched structure may reduce crystallinity compared to linear analogs.
- Butyl acrylate (C₄H₉ ester) : Shorter linear chain, leading to higher reactivity and faster polymerization .
- Hexyl acrylate (C₆H₁₃ ester) : Intermediate chain length, balancing flexibility and hydrophobicity in polymers .
- 1-Octen-3-one: A ketone with a similar carbon chain length but differing in functional group (enone vs. acrylate ester). Both elicit mushroom-like odors, but odor thresholds differ significantly .
Table 1: Structural and Functional Comparisons
Compound | Functional Group | Chain Length | Key Structural Feature |
---|---|---|---|
This compound | Acrylate ester | C₈ (branched) | Branched alkyl for steric effects |
Butyl acrylate | Acrylate ester | C₄ (linear) | High reactivity due to short chain |
1-Octen-3-one | Enone | C₈ (linear) | α,β-unsaturated ketone |
Physical and Chemical Properties
- Polymerization Rate : Shorter-chain acrylates (e.g., butyl) polymerize faster due to higher mobility and reactivity. This compound’s branched, longer chain likely slows polymerization, favoring applications requiring controlled curing .
- Hydrophobicity : Longer alkyl chains (e.g., octane-3-yl, lauryl) enhance hydrophobicity and chemical resistance compared to shorter analogs like ethyl or butyl acrylates .
- Odor Profile: Butyl acrylate: Mushroom-like odor (OT: ~0.0032–55 ng/L air) . 1-Octen-3-one: Similar mushroom odor but lower OT (0.0032 ng/L air) due to enone structure . this compound: Expected to have a milder odor than butyl acrylate due to longer chain length, aligning with trends in homologous series.
Table 2: Odor Thresholds and Qualities
Compound | Odor Quality | Odor Threshold (ng/L air) |
---|---|---|
Butyl acrylate | Mushroom-like | 0.0032–55 |
1-Octen-3-one | Mushroom-like | 0.0032 |
Hexyl acrylate | Geranium-like | ~10–20 (inferred) |
This compound | Likely mild, earthy | Not reported (inferred) |
Receptor Interactions and Sensory Perception
Evidence suggests that acrylates and enones with similar chain lengths (e.g., butyl acrylate vs. 1-octen-3-one) activate distinct olfactory receptors despite shared odor qualities. This implies that this compound’s perception may involve unique receptor interactions compared to ketone analogs .
Properties
CAS No. |
1322-13-0 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
octan-3-yl prop-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-7-8-9-10(5-2)13-11(12)6-3/h6,10H,3-5,7-9H2,1-2H3 |
InChI Key |
DNPFOADIPJWGQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)OC(=O)C=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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